molecular formula C15H16F3NO B6010691 (2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine

Cat. No.: B6010691
M. Wt: 283.29 g/mol
InChI Key: GIYCMYJLOBWZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine, also known as FMA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. FMA-1 is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that plays a role in modulating dopaminergic and serotonergic neurotransmission in the brain.

Mechanism of Action

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine acts as a selective agonist of TAAR1, which is expressed in various regions of the brain such as the prefrontal cortex, striatum, and hippocampus. TAAR1 activation by this compound leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of intracellular signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, motivation, and cognition. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neurogenesis and synaptic plasticity. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has several advantages as a research tool, including its high selectivity and potency for TAAR1, its ability to modulate dopaminergic and serotonergic neurotransmission, and its potential therapeutic applications in neurological disorders. However, this compound also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on (2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine, including the investigation of its potential therapeutic applications in neurological disorders such as schizophrenia, depression, and drug addiction. Further studies are also needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to identify potential drug targets for the treatment of neurodegenerative diseases. In addition, the development of more selective and potent TAAR1 agonists may lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.

Synthesis Methods

The synthesis of (2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine involves several steps, starting with the reaction of 2-furylmethylamine with 3-(trifluoromethyl)phenylacetic acid to form the corresponding amide. This amide is then reduced with lithium aluminum hydride to give the primary amine, which is further reacted with 1-methyl-2-(bromomethyl)benzene to obtain this compound. The purity and yield of this compound can be improved by using chromatographic techniques such as high-performance liquid chromatography.

Scientific Research Applications

(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and drug addiction. Studies have shown that TAAR1 agonists such as this compound can modulate the activity of dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, motivation, and reward. This compound has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c1-11(19-10-14-6-3-7-20-14)8-12-4-2-5-13(9-12)15(16,17)18/h2-7,9,11,19H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCMYJLOBWZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.